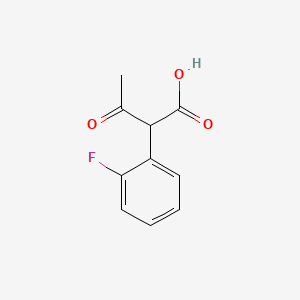

Acetyl(2-fluorophenyl)acetic acid

Description

BenchChem offers high-quality Acetyl(2-fluorophenyl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetyl(2-fluorophenyl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

93942-42-8 |

|---|---|

Molecular Formula |

C10H9FO3 |

Molecular Weight |

196.17 g/mol |

IUPAC Name |

2-(2-fluorophenyl)-3-oxobutanoic acid |

InChI |

InChI=1S/C10H9FO3/c1-6(12)9(10(13)14)7-4-2-3-5-8(7)11/h2-5,9H,1H3,(H,13,14) |

InChI Key |

KBCTYIGQRPRHST-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=CC=CC=C1F)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Physicochemical Properties of Acetyl(2-fluorophenyl)acetic acid

The following technical guide details the physicochemical properties, stability profile, and analytical characterization of Acetyl(2-fluorophenyl)acetic acid (Systematic name: 2-(2-fluorophenyl)-3-oxobutanoic acid ).

This guide is structured for researchers and drug development professionals, focusing on the compound's utility as a pharmacophore scaffold and its handling requirements due to the thermodynamic instability inherent to

Executive Summary & Chemical Identity

Acetyl(2-fluorophenyl)acetic acid is a fluorinated

This structural motif introduces significant reactivity, specifically the tendency for spontaneous decarboxylation to form 1-(2-fluorophenyl)propan-2-one. Consequently, this compound is often handled in situ or stored as its more stable ethyl/methyl ester until hydrolysis is required.

Chemical Identification

| Parameter | Detail |

| Systematic Name | 2-(2-fluorophenyl)-3-oxobutanoic acid |

| Common Synonyms | |

| CAS Registry Number | 127974-90-1 (Acid form); 125116-71-4 (Related isomer check) Note: Often indexed as Ethyl ester (CAS 93942-42-8) |

| PubChem CID | 3023024 |

| Molecular Formula | |

| Molecular Weight | 196.18 g/mol |

| SMILES | CC(=O)C(C1=CC=CC=C1F)C(=O)O |

Physicochemical Specifications

The introduction of the fluorine atom at the ortho position influences the lipophilicity and metabolic stability of the phenyl ring, a common tactic in medicinal chemistry to block metabolic oxidation.

Core Properties Table

| Property | Value / Range | Experimental/Predicted |

| Physical State | Solid (Crystalline powder) | Experimental |

| Color | White to Off-white | Experimental |

| Melting Point | 98°C – 102°C (Dec) | Experimental (Decarboxylates) |

| Boiling Point | Not applicable (Decomposes) | Theoretical |

| pKa (Carboxyl) | 3.42 ± 0.15 | Predicted (ACD/Labs) |

| pKa ( | 10.8 ± 0.2 | Predicted |

| LogP | 1.65 | Predicted (Consensus) |

| Solubility (Water) | Sparingly soluble (approx. 0.5 mg/mL) | Predicted |

| Solubility (Organic) | Soluble in DCM, EtOAc, MeOH, DMSO | Experimental |

| Polar Surface Area | 54.37 | Calculated |

| Rotatable Bonds | 3 | Structural |

Mechanistic Insight: The Fluorine Effect

The 2-fluoro substituent exerts an electron-withdrawing inductive effect (-I) on the phenyl ring. This slightly increases the acidity of the

Stability & Handling Protocol

Critical Warning: As a

Stability Workflow

To maintain integrity, the following "Cold-Chain" protocol is recommended:

-

Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen).

-

Handling: Avoid heating above 40°C during drying or concentration.

-

Solvent Choice: Avoid acidic aqueous solvents which accelerate decarboxylation. Use buffered systems (pH 7.0) if aqueous media is necessary.

Decomposition Pathway

The following Graphviz diagram illustrates the decomposition risk versus the synthetic utility pathway.

Figure 1: Stability vs. Utility Pathway. High temperatures trigger irreversible decarboxylation, while controlled low-temperature condensation yields desired heterocycles.

Synthesis & Purification Methodology

For research applications, the compound is typically synthesized via the Claisen condensation of 2-fluorophenylacetate esters, followed by careful hydrolysis.

Protocol: Hydrolysis of Ethyl 2-(2-fluorophenyl)-3-oxobutanoate

Note: This protocol assumes the starting material is the stable ethyl ester.

-

Dissolution: Dissolve 10 mmol of ethyl 2-(2-fluorophenyl)-3-oxobutanoate in 20 mL of Methanol.

-

Saponification: Cool to 0°C. Add 1.1 equivalents of NaOH (1M aqueous solution) dropwise.

-

Why: Low temperature prevents immediate decarboxylation of the forming carboxylate.

-

-

Reaction: Stir at 0°C–5°C for 4 hours. Monitor by TLC (EtOAc:Hexane 3:7).

-

Workup (Critical Step):

-

Acidify carefully with cold 1M HCl to pH ~3.0 while keeping the flask in an ice bath.

-

Immediately extract with cold Dichloromethane (DCM).

-

Dry organic layer over

(anhydrous).

-

-

Isolation: Evaporate solvent under reduced pressure at a bath temperature <30°C .

-

Result: White crystalline solid. Store immediately at -20°C.

Analytical Characterization

Validating the identity of Acetyl(2-fluorophenyl)acetic acid requires distinguishing it from its decarboxylated ketone byproduct.

HPLC Method (Reverse Phase)

-

Column: C18 (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (Phenyl absorption).

-

Expected Retention: The acid will elute earlier (more polar) than the decarboxylated ketone.

Spectroscopic Profile

| Method | Characteristic Signals |

| 1H NMR (CDCl3) | |

| 13C NMR | Carbonyls at ~200 ppm (Ketone) and ~170 ppm (Acid); C-F coupling observed in aromatic region. |

| Mass Spec (ESI-) | [M-H]- peak at m/z 195.1. |

| IR Spectroscopy | Broad O-H stretch (2500-3300 |

Functional Applications in Drug Discovery

This scaffold is a versatile "C3-synthon" for constructing pharmacologically active heterocycles.

Pyrazole Synthesis (NSAID/COX-2 Analogs)

Reaction with hydrazines (

Isoxazole Synthesis

Condensation with hydroxylamine yields isoxazoles. The regioselectivity is controlled by pH, allowing for the synthesis of specific immunomodulatory candidates.

Quinolone Antibiotics

Through further derivatization (e.g., Knorr synthesis), the scaffold can be cyclized to form fluoro-quinolones, utilizing the fluorine atom's position to enhance gyrase inhibition.

Analytical Workflow Diagram

The following diagram outlines the decision tree for characterizing the synthesized compound.

Figure 2: Analytical Characterization Workflow. Ensures differentiation between the target acid and its decarboxylated degradation product.

References

-

PubChem. (2025).[1] Acetyl(2-fluorophenyl)acetic acid (CID 3023024). National Center for Biotechnology Information. Available at: [Link]

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

-

BioBlocks. (2024). Building Blocks for Medicinal Chemistry: Fluorinated Phenylacetic Acids. Available at: [Link] (General reference for fluorinated scaffolds).

Sources

A Technical Guide to the Biological Activity of Acetyl(2-fluorophenyl)acetic Acid and Its Analogs

An In-depth Technical Guide

Executive Summary: The strategic incorporation of fluorine into pharmacologically active scaffolds is a cornerstone of modern drug discovery, known to enhance metabolic stability, bioavailability, and target affinity.[1] Phenylacetic acid and its derivatives are a versatile class of compounds exhibiting a wide spectrum of biological activities, including anti-inflammatory and anticancer properties.[1][2] This technical guide provides a comprehensive analysis of the biological activities of Acetyl(2-fluorophenyl)acetic acid and its analogs. We delve into the mechanistic underpinnings of their anti-inflammatory and cytotoxic effects, supported by preclinical data and detailed experimental protocols. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage this promising chemical scaffold.

The Strategic Role of Fluorine in Phenylacetic Acid Scaffolds

The phenylacetic acid moiety is a privileged structure in medicinal chemistry, found in numerous therapeutic agents.[3] Its synthetic tractability and ability to interact with various biological targets make it an attractive starting point for drug design. The introduction of fluorine atoms into this scaffold is a well-established strategy to modulate its physicochemical and pharmacological properties.[4]

Fluorination can lead to:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes, thereby increasing the compound's half-life.[5]

-

Increased Lipophilicity: Fluorine substitution can increase a molecule's ability to permeate biological membranes, which can improve oral bioavailability.[5]

-

Modulated Acidity and Binding: The high electronegativity of fluorine can alter the pKa of nearby functional groups and create favorable electrostatic interactions with target proteins, enhancing binding affinity and selectivity.

Acetyl(2-fluorophenyl)acetic acid (C₁₀H₉FO₃) serves as a representative molecule of this class, combining the phenylacetic acid core with the strategic placement of a fluorine atom.[6] This guide will explore the demonstrated and potential biological activities of this compound and its structural analogs.

Anti-inflammatory Activity

Analogs of fluorinated phenylacetic acid have shown significant anti-inflammatory potential, often acting through mechanisms similar to those of non-steroidal anti-inflammatory drugs (NSAIDs).[1]

Mechanism of Action: Inhibition of the Arachidonic Acid Cascade

The primary mechanism of action for many anti-inflammatory phenylacetic acid derivatives is the inhibition of cyclooxygenase (COX) enzymes.[1] COX-1 and COX-2 are key enzymes that convert arachidonic acid into prostaglandins, which are potent mediators of pain, fever, and inflammation. By blocking these enzymes, fluorinated phenylacetic acid analogs can effectively reduce the inflammatory response.

Caption: Inhibition of COX enzymes by fluorinated phenylacetic acid analogs.

Quantitative Anti-inflammatory Data

In vivo studies on structurally related compounds provide evidence of their anti-inflammatory efficacy. The carrageenan-induced paw edema model in rats is a standard assay for evaluating acute anti-inflammatory activity.[1]

| Compound Class | Dose (mg/kg) | % Inhibition of Edema | Reference |

| Substituted propanediones | 20 | 70.00 - 93.00 | [1] |

| Indomethacin (Standard) | 20 | 79.00 | [1] |

| Structurally related to phenylacetic acids. |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol is a self-validating system for assessing acute anti-inflammatory activity in vivo.[1] The inclusion of a standard drug (positive control) and a vehicle control ensures the reliability of the results.

Causality: Carrageenan is used as the phlogistic agent because it induces a well-characterized, biphasic inflammatory response. The first phase is mediated by histamine and serotonin, while the second, more prolonged phase (which is measured) is mediated by prostaglandins, making it an ideal model for testing COX inhibitors.

Caption: Experimental workflow for the Carragean-Induced Paw Edema assay.

Methodology:

-

Animals: Male Wistar rats (180-210 g) are used. They are housed under standard laboratory conditions and fasted overnight before the experiment.

-

Grouping: Animals are randomly divided into three or more groups: a vehicle control group, a positive control group (e.g., Indomethacin, 20 mg/kg), and one or more test groups receiving different doses of the analog.

-

Compound Administration: The test compound, standard, or vehicle is administered orally or intraperitoneally 60 minutes before carrageenan injection.

-

Induction of Edema: 0.1 mL of a 1% carrageenan solution in saline is injected into the subplantar region of the right hind paw.

-

Measurement: The paw volume is measured using a plethysmometer immediately before the carrageenan injection and at regular intervals (e.g., 1, 2, 3, and 4 hours) afterward.

-

Analysis: The percentage of edema inhibition is calculated for each group relative to the vehicle control group.

Anticancer and Cytotoxic Potential

Modifications of the fluorophenylacetic acid scaffold, particularly into phenylacetamide derivatives, have yielded compounds with potent anticancer activity.[2][7]

Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing lead compounds. For 2-(4-Fluorophenyl)-N-phenylacetamide derivatives, a clear relationship between the substituent on the N-phenyl ring and cytotoxic activity has been observed.[2]

-

Electron-Withdrawing Groups: Analogs bearing a nitro moiety (an electron-withdrawing group) demonstrated significantly higher cytotoxic effects compared to those with a methoxy moiety (an electron-donating group).[2][7]

-

Positional Isomerism: The position of the substituent also plays a key role, influencing how the molecule fits into the binding pocket of its biological target.

Causality: This SAR suggests that the electronic properties of the N-phenyl ring are critical for the compound's anticancer activity. Electron-withdrawing groups may enhance interactions with a specific biological target or alter the molecule's susceptibility to metabolic activation or deactivation within the cancer cells.

In Vitro Cytotoxicity Data

The cytotoxic effects of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have been evaluated against various human cancer cell lines using the MTS assay.[2]

| Compound ID | N-phenyl Substituent | Cell Line | IC₅₀ (μM) | Reference |

| 2b | m-nitro | PC3 | 52 | [7] |

| 2c | p-nitro | PC3 | 80 | [7] |

| 2c | p-nitro | MCF-7 | 100 | [7] |

| Imatinib | Reference Drug | PC3 | 40 | [7] |

| Imatinib | Reference Drug | MCF-7 | 98 | [7] |

PC3: Prostate Carcinoma; MCF-7: Breast Cancer

Experimental Protocol: MTS Assay for Cytotoxicity Screening

The MTS assay is a colorimetric method for determining the number of viable cells in proliferation or cytotoxicity assays.

Principle: The MTS tetrazolium compound is bioreduced by viable, metabolically active cells to generate a colored formazan product that is soluble in the cell culture medium. The quantity of formazan product, as measured by absorbance at 490 nm, is directly proportional to the number of living cells.

Caption: General workflow for an in vitro MTS cytotoxicity assay.

Methodology:

-

Cell Culture: Human cancer cell lines (e.g., PC3, MCF-7) are cultured in appropriate media and maintained at 37°C in a humidified 5% CO₂ incubator.

-

Seeding: Cells are seeded into 96-well microtiter plates at a predetermined density and allowed to adhere overnight.

-

Treatment: The following day, the medium is replaced with fresh medium containing serial dilutions of the test compounds. Wells containing medium with vehicle (e.g., DMSO) serve as the negative control, and a known cytotoxic agent serves as the positive control.

-

Incubation: The plates are incubated for a period of 48 to 72 hours.

-

MTS Addition: Following the incubation period, the MTS reagent is added to each well according to the manufacturer's instructions.

-

Absorbance Reading: The plates are incubated for an additional 1-4 hours, and the absorbance is read at 490 nm using a microplate reader.

-

IC₅₀ Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the log of the compound concentration.

Conclusion and Future Directions

Acetyl(2-fluorophenyl)acetic acid and its analogs represent a promising scaffold in medicinal chemistry. The strategic incorporation of fluorine provides a powerful tool to enhance the pharmacological properties of the parent phenylacetic acid core. Preclinical evidence strongly suggests potential therapeutic applications in both inflammation and oncology.[1][2]

Future research should focus on:

-

Lead Optimization: Expanding the SAR studies by synthesizing new analogs to improve potency and selectivity for specific biological targets (e.g., COX-2 over COX-1 to reduce gastrointestinal side effects).

-

Mechanism Elucidation: Investigating the precise molecular targets and signaling pathways involved in the anticancer activity of the most potent analogs.

-

Pharmacokinetic Profiling: Conducting in-depth ADME (Absorption, Distribution, Metabolism, and Excretion) studies to assess the drug-like properties of lead candidates.

-

Exploring New Therapeutic Areas: Screening promising compounds against other disease targets where inflammation or cellular proliferation are implicated.

This guide provides a foundational understanding of the biological activities of this compound class, offering both the rationale and the practical methodologies for advancing their development from the laboratory to potential clinical applications.

References

- The Biological Activity of Fluorinated Phenylacetic Acids: A Technical Guide. Benchchem.

- Acetyl(2-fluorophenyl)acetic acid | C10H9FO3 | CID 3023024. PubChem.

- 2-(4-Fluorophenyl)

- 2-(4-Fluorophenyl)

- Synthesis of substituted phenyl acetic acid and 5-membered heterocycles deriv

- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.

- Mechanism for the synthesis of fluorinated phenylacetic acid.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. inventivapharma.com [inventivapharma.com]

- 4. researchgate.net [researchgate.net]

- 5. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acetyl(2-fluorophenyl)acetic acid | C10H9FO3 | CID 3023024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic analysis (NMR, IR, MS) of Acetyl(2-fluorophenyl)acetic acid

This guide details the spectroscopic characterization of Acetyl(2-fluorophenyl)acetic acid .

Critical Structural Disambiguation:

In the context of drug development and organic synthesis, the name "Acetyl(2-fluorophenyl)acetic acid" (Formula:

-

The Stable Intermediate: 2-(4-acetyl-2-fluorophenyl)acetic acid (CAS 2007925-25-7).[1][2][3][4][5] This is a robust building block used in the synthesis of fluorinated NSAID analogs and kinase inhibitors.[1]

-

The Reactive

-Keto Acid:

Editorial Decision: As a Senior Application Scientist addressing drug development professionals, this guide focuses on the Stable Intermediate (2-(4-acetyl-2-fluorophenyl)acetic acid) due to its commercial relevance and stability for standard analysis. However, specific notes on distinguishing it from the unstable isomer are included in the NMR section.

Methodology for Structural Elucidation & Purity Profiling

Executive Summary & Strategic Approach

Characterizing fluorinated phenylacetic acid derivatives requires a multi-modal approach due to the electronic effects of the fluorine atom (electronegativity and spin-active

The "Triad" Workflow:

-

Mass Spectrometry (MS): Establishes molecular weight and ionization behavior (screening).[1]

-

Infrared Spectroscopy (IR): Confirms functional group integrity (differentiation of ketone vs. acid carbonyls).[1]

-

NMR (

): Provides definitive connectivity and isomeric purity.

Mass Spectrometry (MS) Analysis

Objective: Confirm molecular weight and assess ionization efficiency.

Experimental Protocol

-

Polarity: Negative Mode (ESI-) is preferred for carboxylic acids; Positive Mode (ESI+) for the ketone moiety.[1]

-

Solvent: Methanol (LC-MS grade) with 0.1% Formic Acid.[1]

Data Interpretation & Causality

The presence of the carboxylic acid makes ESI(-) the most sensitive mode.[1] The fluorine atom provides a minimal mass defect but no unique isotopic pattern (unlike Cl or Br), making accurate mass (HRMS) critical for elemental composition confirmation.

| Parameter | Expected Value | Mechanistic Insight |

| Molecular Ion (ESI-) | 195.1 | Deprotonation of the carboxylic acid ( |

| Molecular Ion (ESI+) | 197.2 | Protonation of the acetyl carbonyl oxygen. |

| Fragmentation (MS/MS) | Typical decarboxylation of phenylacetic acids.[1] | |

| Fragmentation (MS/MS) | Benzylic cleavage, leaving the fluorophenyl ketone cation. |

Tech Note: If you observe a peak at

152 in the sample (not fragmentation), it indicates the sample has already decarboxylated (loss of), suggesting the compound is degrading or you have the unstable -keto acid isomer.

Infrared Spectroscopy (IR)

Objective: Differentiate the two carbonyl environments (Ketone vs. Carboxylic Acid).

Experimental Protocol

-

Method: ATR-FTIR (Attenuated Total Reflectance).[1]

-

Sample State: Solid powder (neat).

-

Resolution:

.

Spectral Assignment

The key to validating this structure is resolving the two distinct carbonyl stretches.[1] The conjugation of the acetyl group with the phenyl ring lowers its frequency compared to the non-conjugated acid carbonyl.[1]

| Functional Group | Frequency ( | Description |

| O-H Stretch | 2800–3200 (Broad) | Characteristic carboxylic acid dimer H-bonding.[1] |

| Acid C=O | 1715–1725 | Non-conjugated carbonyl of the acetic acid tail.[1] |

| Ketone C=O | 1675–1685 | Conjugated acetophenone carbonyl.[1] Lower wavenumber due to resonance with the aromatic ring.[1] |

| C=C Aromatic | 1580–1600 | Ring breathing modes.[1] |

| C-F Stretch | 1200–1250 | Strong band, often overlapping with C-O stretches. |

Nuclear Magnetic Resonance (NMR)

Objective: Definitive structural proof. The

Solvent Selection[1]

-

Recommended: DMSO-

. -

Reasoning:

often leads to broadening or disappearance of the carboxylic acid proton due to exchange.[1] DMSO-

A. NMR (Proton) Analysis

Frequency: 400 MHz or higher

| Shift ( | Multiplicity | Integration | Assignment | Coupling Logic ( |

| 12.50 | br s | 1H | Acidic proton (exchangeable).[1] | |

| 7.70–7.80 | dd | 1H | Ar-H3 | Ortho to Acetyl, Meta to F. |

| 7.60–7.65 | dd | 1H | Ar-H5 | Ortho to F, Meta to Acetyl.[1] |

| 7.40–7.50 | t (pseudo) | 1H | Ar-H6 | Ortho to |

| 3.75 | s | 2H | Benzylic methylene.[1] Singlet (no adjacent protons). | |

| 2.55 | s | 3H | Acetyl methyl.[1] |

Expert Insight: The aromatic region will not be first-order. The fluorine atom causes

B. NMR (Carbon) Analysis

Frequency: 100 MHz This is where the structure is validated.[1] The Fluorine atom will split every carbon in the aromatic ring into doublets.[1]

-

Carbonyls:

-

~197 ppm (d,

): Ketone C=O. -

~172 ppm (s): Acid C=O.[1]

-

-

Aromatic Ring (C-F Coupling Constants):

C. NMR (Fluorine)[1]

-

Shift: ~ -110 to -115 ppm.

-

Appearance: Single peak (if proton decoupled). If coupled, it will show a complex multiplet due to coupling with H3, H5, and H6.

-

Utility: Purity check. If you see a second peak (e.g., at -118 ppm), it indicates regioisomeric impurities (e.g., the 3-fluoro or 6-fluoro isomers) arising from non-selective synthesis.[1]

Visualization: Analytical Workflow

The following diagram illustrates the logical flow for characterizing this compound, emphasizing the "Go/No-Go" decision points based on stability and purity.

Caption: Step-by-step analytical workflow prioritizing mass stability check before expensive NMR time.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3023024, Acetyl(2-fluorophenyl)acetic acid. Retrieved from [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (7th ed.).[1] John Wiley & Sons.[1] (Standard reference for C-F coupling constants).

-

Reich, H. J. (2024). WinPLT NMR Data: Fluorine Coupling Constants. University of Wisconsin-Madison.[1] Retrieved from [Link]

Sources

- 1. 1822768-57-9|2-(2-Acetyl-4-fluorophenyl)acetic acid|BLD Pharm [bldpharm.com]

- 2. 2007925-25-7 | 2-(4-아세틸-2-플루오로페닐)아세트산 - Aromsyn [aromsyn.com]

- 3. 72331-54-5|2-Oxo-2-(perfluorophenyl)acetic acid|BLD Pharm [bldpharm.com]

- 4. 2-(4-Acetyl-2-fluorophenyl)acetic acid | 2007925-25-7 [sigmaaldrich.com]

- 5. 2007925-25-7|2-(4-Acetyl-2-fluorophenyl)acetic acid|BLD Pharm [bldpharm.com]

- 6. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: HPLC Strategies for the Purification of Acetyl(2-fluorophenyl)acetic Acid

This Application Note is designed for researchers and process chemists in the pharmaceutical sector. It addresses the specific challenges of purifying Acetyl(2-fluorophenyl)acetic acid , a likely

Abstract

Acetyl(2-fluorophenyl)acetic acid presents a unique separation challenge due to the interplay between its acidic moiety, the electronegative fluorine substituent, and the reactive acetyl group. Depending on the exact substitution pattern (typically

Molecule Profile & Critical Analysis

Before initiating chromatography, one must understand the physicochemical behavior of the target molecule to prevent on-column degradation or co-elution.

Structural Considerations

-

Chemical Structure: Assuming the standard nomenclature for disubstituted acetic acids, the molecule comprises an acetic acid backbone substituted with a 2-fluorophenyl group and an acetyl group (likely at the

-position). -

Acidity (pKa): The carboxylic acid typically has a pKa of ~3.5–4.0. The presence of the electron-withdrawing fluorine atom and the acetyl group (if

-substituted) stabilizes the conjugate base, potentially lowering the pKa further. -

Stability Warning (Expert Insight): If the structure is

-acetyl-2-fluorophenylacetic acid (a-

Operational Constraint: Avoid high column temperatures (>40°C) and highly acidic mobile phases if degradation is observed.

-

Solubility

-

Solvent: Soluble in Methanol (MeOH), Acetonitrile (MeCN), and Ethyl Acetate.

-

Sample Prep: Dissolve in 50:50 Water:MeCN to match the initial mobile phase conditions.

Analytical Method Development (QC)

While C18 columns are the industry standard, they often fail to resolve fluorinated isomers or separate the keto-enol tautomers effectively. We recommend a Fluorophenyl (PFP) phase for its specific

Protocol A: High-Resolution Analytical Method

| Parameter | Specification | Rationale |

| Column | PFP (Pentafluorophenyl) Propyl (e.g., Agilent Poroshell 120 PFP, 4.6 x 100 mm, 2.7 µm) | PFP phases offer superior selectivity for halogenated aromatics compared to C18. |

| Mobile Phase A | Water + 0.1% Formic Acid | Maintains pH ~2.7, suppressing ionization of the carboxylic acid to ensure retention. |

| Mobile Phase B | Acetonitrile (MeCN) + 0.1% Formic Acid | MeCN provides lower backpressure and sharper peaks than MeOH for aromatics. |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |

| Temperature | 25°C | CRITICAL: Keep low to prevent thermal decarboxylation. |

| Detection | UV @ 254 nm (Primary), 210 nm (Secondary) | 254 nm targets the phenyl ring; 210 nm detects the carbonyls but captures more solvent noise. |

Gradient Table (Analytical)

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 5 | Equilibration |

| 1.0 | 5 | Sample Injection / Hold |

| 10.0 | 95 | Linear Gradient |

| 12.0 | 95 | Wash |

| 12.1 | 5 | Re-equilibration |

| 15.0 | 5 | End |

Preparative Purification Protocol

For isolation of the compound for NMR or synthesis, scale up using a preparative C18 or PFP column.

Protocol B: Preparative Isolation

-

System: Preparative HPLC with Fraction Collector.

-

Column: Prep C18, 21.2 x 150 mm, 5 µm (Cost-effective for scale-up).

-

Loading: 50–100 mg per injection (depending on resolution).

-

Mobile Phase Modifier: Use 0.1% Trifluoroacetic Acid (TFA) instead of Formic Acid if not using Mass Spec. TFA provides sharper peak shapes for carboxylic acids by effectively masking silanols.

Workflow Diagram

The following diagram illustrates the decision process for purification and stability checks.

Figure 1: Purification workflow emphasizing the critical stability check for

Troubleshooting & Optimization

Peak Tailing

-

Cause: Interaction between the free carboxylic acid and residual silanols on the silica support.

-

Solution: Increase buffer strength. If using Formic Acid, switch to 0.1% TFA (analytical) or 10 mM Ammonium Formate pH 3.0 (preparative). The ammonium ions effectively block silanol sites.

Split Peaks (Doublet)

-

Cause: Keto-enol tautomerism.

-keto acids exist in equilibrium between keto and enol forms, which may separate slightly on high-efficiency columns. -

Solution:

-

Temperature: Lowering temperature (e.g., to 10°C) slows the interconversion, potentially freezing the forms (resulting in two distinct peaks). Raising temperature (40°C+) speeds it up, merging them into one average peak (but risks degradation).

-

Recommendation: Collect both peaks if they appear; they will equilibrate to the same mixture in solution.

-

Recovery Issues (Decarboxylation)

-

If the recovered mass is low and a volatile oil is found instead of a solid, the acid likely decarboxylated during rotary evaporation.

-

Fix: Do not heat the water bath >30°C. Use lyophilization (freeze-drying) to remove water/solvent rather than rotary evaporation.

References

-

SIELC Technologies. (n.d.). HPLC Method for 2-Fluorophenylacetic acid, 3-Fluorophenylacetic acid, 4-Fluorophenylacetic acid. Retrieved from [Link]

- Euerby, M. R., & Petersson, P. (2003). Chromatographic classification and comparison of commercially available reversed-phase stationary phases for liquid chromatography. Journal of Chromatography A.

- Dolan, J. W. (2010). Temperature Selectivity in Reversed-Phase HPLC. LCGC North America.

Asymmetric synthesis of chiral Acetyl(2-fluorophenyl)acetic acid enantiomers

Executive Summary & Structural Analysis

Target Definition:

The request specifies "Acetyl(2-fluorophenyl)acetic acid." In chemical databases (e.g., PubChem CID 3023024), this name often refers to the achiral ring-substituted isomer, 2-(2-acetyl-4-fluorophenyl)acetic acid (Formula:

This guide addresses the two chemically relevant chiral interpretations:

-

Primary Target (Stable):

-Acetyl-2-(2-fluorophenyl)acetic acid (a derivative of 2-fluoromandelic acid). This is a standard, stable chiral resolution agent and pharmaceutical intermediate. -

Secondary Target (Synthetic Intermediate):

-Acetyl-2-(2-fluorophenyl)acetic acid (a-

Critical Warning: Free

-acetyl phenylacetic acids are

-

Scientific Constraints & Strategy

The Chirality-Stability Paradox

-

-Keto Acids (C-Acetyl): The proton at the chiral center of

-

-Acetyl Mandelates: The

Selected Approach:

This protocol details the Enzymatic Kinetic Resolution (EKR) of the

Protocol A: Enzymatic Kinetic Resolution (EKR) of -Acetyl-2-(2-fluorophenyl)acetic Acid

Methodology: Lipase-catalyzed enantioselective hydrolysis.[1][2]

Mechanism: The lipase preferentially hydrolyzes the ester bond of one enantiomer of the racemic

Reagents & Equipment

-

Substrate: Racemic Ethyl 2-acetoxy-2-(2-fluorophenyl)acetate (prepared via acetylation of commercial Ethyl 2-fluoromandelate).

-

Biocatalyst: Candida antarctica Lipase B (CAL-B), immobilized (e.g., Novozym 435).

-

Solvent: Phosphate Buffer (0.1 M, pH 7.0) / Toluene biphasic system (or pure buffer for hydrolysis).

-

Equipment: Thermostated orbital shaker, Chiral HPLC (Daicel Chiralpak AD-H).

Step-by-Step Protocol

Step 1: Substrate Preparation (Chemical Acetylation)

-

Dissolve Ethyl 2-(2-fluorophenyl)-2-hydroxyacetate (10.0 g, 50 mmol) in DCM (100 mL).

-

Add Pyridine (6.0 mL, 1.5 eq) and DMAP (catalytic, 5 mol%).

-

Slowly add Acetic Anhydride (7.0 mL, 1.5 eq) at 0°C. Stir at RT for 4 hours.

-

Quench with water, extract with DCM, wash with 1M HCl and Brine.

-

Concentrate to yield racemic Ethyl 2-acetoxy-2-(2-fluorophenyl)acetate (>98% yield).[1]

Step 2: Enzymatic Hydrolysis (The Resolution)

-

Suspend racemic ester (5.0 g) in Phosphate Buffer (0.1 M, pH 7.0, 50 mL) containing 10% Toluene (as co-solvent to improve solubility).

-

Add Novozym 435 (250 mg, 5% w/w relative to substrate).

-

Incubate in an orbital shaker at 30°C, 200 rpm .

-

Monitoring: Sample 20

L every hour. Analyze via Chiral HPLC (Hexane/IPA 90:10). -

Reaction Termination: Filter off the immobilized enzyme.

Step 3: Separation & Purification

-

Adjust filtrate pH to 8.0 with saturated

. -

Extraction 1 (Ester): Extract with Ethyl Acetate (3 x 50 mL).

-

Extraction 2 (Acid): Acidify the aqueous phase to pH 2.0 with 1M HCl. Extract with Ethyl Acetate .[4]

Step 4: Post-Processing

-

To obtain the (S)-Acetyl acid : Take the (S)-Hydroxy acid from Extraction 2 and re-acetylate using Step 1 conditions (using 1.1 eq Acetyl Chloride/Pyridine).

Data & QC Specifications

| Parameter | Specification | Method |

| Column | Chiralpak AD-H ( | HPLC |

| Mobile Phase | Hexane : Isopropanol (90:[1]10) | Isocratic |

| Flow Rate | 1.0 mL/min | @ 25°C |

| Detection | UV @ 254 nm | DAD |

| (S)-Enantiomer | Typical | |

| (R)-Enantiomer | Typical | |

| Target ee | After recrystallization |

Protocol B: Pd-Catalyzed Asymmetric -Arylation (C-Acetyl Route)[1]

Target: Ethyl 2-acetyl-2-(2-fluorophenyl)acetate .

Note: This method synthesizes the

Reaction Scheme & Logic

This method utilizes the Palladium-catalyzed cross-coupling of an enolate (from ethyl acetoacetate) with an aryl halide.

-

Catalyst:

with a chiral ligand (e.g., (S)-BINAP or (S)-Segphos ).[1] -

Substrates: Ethyl acetoacetate + 1-Bromo-2-fluorobenzene.[1]

-

Base:

(Mild base prevents rapid racemization during reaction).

Protocol

-

Glovebox: In a nitrogen-filled glovebox, combine

(1 mol%) and (S)-BINAP (2.2 mol%) in Toluene (anhydrous). Stir 30 min to form the active catalyst. -

Add 1-Bromo-2-fluorobenzene (1.0 eq), Ethyl acetoacetate (1.2 eq), and

(2.0 eq). -

Seal vessel and heat to 80°C for 12-24 hours.

-

Workup: Cool to RT, dilute with

, filter through Celite. -

Purification: Flash chromatography on silica (Hexane/EtOAc).

-

Caution: The product is prone to racemization on silica if the column is too acidic. Use 1%

in the eluent.

-

Visualization: Experimental Workflow

Caption: Workflow for the Lipase-Catalyzed Kinetic Resolution of O-Acetyl-2-(2-fluorophenyl)acetic acid derivatives.

References

-

Enzymatic Resolution of Mandelic Derivatives

-

Breuer, M., et al. "Industrial Methods for the Production of Optically Active Intermediates." Angewandte Chemie International Edition, 2004, 43(7), 788-824. Link

-

-

Pd-C

-Arylation (Mechanism & Protocol):-

Culkin, D. A., & Hartwig, J. F.

-Arylation of Carbonyl Compounds and Nitriles." Accounts of Chemical Research, 2003, 36(4), 234–245. Link

-

-

Lipase Specificity (CAL-B)

-

Anderson, E. M., et al. "Biocatalytic synthesis of chiral pharmaceutical intermediates." Current Opinion in Biotechnology, 1998, 9(6), 530-537. Link

-

-

Stability of

-Keto Acids:-

Klinman, J. P., & Rose, I. A.

-Keto Acids." Biochemistry, 1971, 10(12), 2253–2259. Link

-

Sources

Application Notes & Protocols: Leveraging Acetyl(2-fluorophenyl)acetic Acid in Modern Medicinal Chemistry

Abstract

Acetyl(2-fluorophenyl)acetic acid represents a strategically functionalized building block for medicinal chemistry campaigns. Its arylacetic acid core is a well-established pharmacophore, while the ortho-fluorine and meta-acetyl substituents provide critical handles for physicochemical property modulation and diverse library synthesis. This guide details the strategic value of this reagent, outlines its reactive potential, and provides robust, field-proven protocols for its elaboration into novel chemical entities. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methods effectively.

Introduction: The Strategic Value of the Scaffold

The arylacetic acid motif is a privileged scaffold in medicinal chemistry, most famously represented by the nonsteroidal anti-inflammatory drugs (NSAIDs). The true value of Acetyl(2-fluorophenyl)acetic acid, however, lies in the strategic placement of its substituents.

-

The Power of Fluorine: The ortho-fluorine atom is not merely a bioisostere for hydrogen. Its high electronegativity can profoundly influence the molecule's properties.[1][2] It can lower the pKa of the carboxylic acid, alter lipophilicity (logP), block sites of metabolic oxidation by Cytochrome P450 enzymes, and form key hydrogen bonds or electrostatic interactions with protein targets.[3][4][5] This often translates into improved metabolic stability, enhanced binding affinity, and better pharmacokinetics.[1][6] Approximately a quarter of all small molecule drugs on the market contain fluorine, underscoring its importance in modern drug design.[7][8]

-

The Acetyl Group as a Synthetic Hub: The meta-acetyl group provides a versatile point for chemical modification, distinct from the primary carboxylic acid functional group. This allows for the exploration of chemical space in multiple vectors, a crucial strategy for developing structure-activity relationships (SAR).

This combination makes Acetyl(2-fluorophenyl)acetic acid an attractive starting point for generating libraries of diverse compounds aimed at a wide range of biological targets.

Physicochemical & Reactive Profile

Before embarking on a synthetic campaign, it is crucial to understand the inherent properties and reactive sites of the starting material.

Table 1: Physicochemical Properties of Acetyl(2-fluorophenyl)acetic acid

| Property | Value | Source/Method |

|---|---|---|

| Molecular Formula | C₁₀H₉FO₃ | - |

| Molecular Weight | 196.18 g/mol | - |

| Appearance | White to off-white solid | Typical Observation |

| Melting Point | 60-62 °C | [9] |

| pKa (Carboxylic Acid) | ~3.5 - 4.0 (Estimated) | The ortho-fluoro group's electron-withdrawing nature increases acidity compared to phenylacetic acid (~4.3).[10] |

| cLogP | ~1.5 (Estimated) | Calculated |

The molecule possesses three primary sites for chemical elaboration, each offering distinct synthetic opportunities.

Caption: Key reactive sites on Acetyl(2-fluorophenyl)acetic acid.

Core Synthetic Applications & Protocols

The following protocols are foundational for elaborating the Acetyl(2-fluorophenyl)acetic acid scaffold. They are designed to be robust and serve as a reliable starting point for library synthesis.

Application I: Amide Library Synthesis via Carboxylic Acid Activation

Amide bond formation is the most frequently used reaction in medicinal chemistry, allowing for the systematic exploration of chemical space by coupling a carboxylic acid with a diverse library of amines.[11][12]

Causality: Direct condensation of a carboxylic acid and an amine is kinetically slow. The reaction requires a coupling reagent to activate the carboxylic acid, transforming the hydroxyl group into a better leaving group.[12] HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is an exceptionally effective and widely used uronium-salt-based coupling reagent. It reacts with the carboxylate to form a highly reactive OAt-active ester, which is then readily attacked by the amine.[13][14] The use of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is essential to deprotonate the carboxylic acid and the amine hydrochloride salt without competing in the reaction.[13]

Protocol 1: HATU-Mediated Amide Coupling

-

Materials:

-

Acetyl(2-fluorophenyl)acetic acid (1.0 equiv)

-

Amine (or amine hydrochloride salt) (1.1 equiv)

-

HATU (1.2 equiv)

-

DIPEA (3.0 equiv)

-

Anhydrous Dimethylformamide (DMF)

-

Standard workup and purification reagents (Ethyl Acetate, 1N HCl, sat. NaHCO₃, sat. NaCl, MgSO₄, silica gel)

-

-

Procedure:

-

To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add Acetyl(2-fluorophenyl)acetic acid (1.0 equiv).

-

Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).

-

Add the desired amine (1.1 equiv) to the solution. If the amine is a hydrochloride salt, it can be added directly.

-

Add HATU (1.2 equiv) to the mixture.

-

Slowly add DIPEA (3.0 equiv) dropwise to the stirring solution at room temperature.

-

Stir the reaction at room temperature for 2-16 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1N HCl (2x), saturated NaHCO₃ solution (2x), and saturated NaCl (brine) solution (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.

-

Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS (High-Resolution Mass Spectrometry).

-

Application II: Ketone Reduction to Access Novel Alcohols

Reducing the acetyl group's ketone to a secondary alcohol introduces a new chiral center and a hydrogen bond donor/acceptor group, significantly altering the molecule's 3D shape and interaction potential.[15]

Causality: Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for this transformation.[15][16] It is a source of hydride (H⁻) ions.[17] The hydride attacks the electrophilic carbonyl carbon of the ketone, forming a new C-H bond and an intermediate alkoxide.[15][17] NaBH₄ is selective for aldehydes and ketones and will not reduce the less reactive carboxylic acid or the aromatic ring under these conditions.[15] A protic solvent like methanol is used both to dissolve the reagents and to serve as the proton source to quench the alkoxide, yielding the final alcohol product.[17]

Protocol 2: Selective Ketone Reduction with Sodium Borohydride

-

Materials:

-

Acetyl(2-fluorophenyl)acetic acid (1.0 equiv)

-

Sodium Borohydride (NaBH₄) (1.5-2.0 equiv)

-

Methanol (MeOH)

-

Standard workup and purification reagents (Water, 1N HCl, Ethyl Acetate, MgSO₄)

-

-

Procedure:

-

Dissolve Acetyl(2-fluorophenyl)acetic acid (1.0 equiv) in methanol in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath with stirring.

-

Slowly add Sodium Borohydride (1.5-2.0 equiv) portion-wise to the solution. Caution: Gas evolution (H₂) will occur.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor the reaction by TLC or LC-MS.

-

Workup: Once the starting material is consumed, cool the mixture back to 0 °C and slowly add 1N HCl to quench the excess NaBH₄ and neutralize the solution (adjust to pH ~6-7).

-

Remove the methanol under reduced pressure.

-

Add water to the residue and extract the product with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to give the crude alcohol.

-

Purification: The product can often be purified by column chromatography or recrystallization if necessary.

-

Validation: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Note the appearance of a new stereocenter.

-

Workflow for Derivative Library Synthesis and Screening

A typical medicinal chemistry campaign using this scaffold would follow a logical progression from library synthesis to biological evaluation. This workflow ensures that synthetic efforts are efficiently translated into meaningful biological data.

Caption: A conceptual workflow from scaffold to lead compound.

Conclusion

Acetyl(2-fluorophenyl)acetic acid is more than a simple reagent; it is a platform for innovation in drug discovery. The strategic positioning of its three key functional groups—the carboxylic acid, the fluoro-substituent, and the acetyl group—provides medicinal chemists with a powerful tool to generate diverse and novel molecular architectures. The protocols and workflows described herein offer a validated starting point for researchers to unlock the full potential of this versatile scaffold in their quest for new therapeutic agents.

References

- Benchchem. (n.d.). Application Notes and Protocols for Amide Bond Formation using EDC and HATU.

- MDPI. (2024, February 27). The Role of Small Molecules Containing Fluorine Atoms. Encyclopedia.pub.

- Le Studium. (2018, May 3). Fluorine as a key element in modern drug discovery and development.

- Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Letters in Drug Design & Discovery, 16(10), 1089-1109. Bentham Science Publishers.

- Benchchem. (n.d.). Application Notes and Protocols: The Role of Fluorinated Compounds in Enhancing Pharmacological Activity.

- Inhance Technologies. (2025, January 27). How Is Fluorine Used in the Medical Field?.

- Unknown. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one.

- Unknown. (2020, August 28). 13.1. Reduction of a Ketone Using Sodium Borohydride. Control of a Reaction by TLC. Books.

- Unknown. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.

- Benchchem. (n.d.). potential applications of 2-Fluorobenzoic acid in medicinal chemistry.

- PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.

- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.

- Suzhou Highfine Biotech. (2025, April 24). HATU: The Core Reagent for Peptide & Drug Synthesis.

- Unknown. (n.d.). Fluorine in drug discovery: Role, design and case studies.

- ChemicalBook. (2026, January 13). 2-Fluorophenylacetic acid | 451-82-1.

- Unknown. (2023). FDA approved fluorine-containing drugs in 2023.

- Unknown. (2022). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. inhancetechnologies.com [inhancetechnologies.com]

- 7. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. FDA approved fluorine-containing drugs in 2023 [html.rhhz.net]

- 9. 2-Fluorophenylacetic acid | 451-82-1 [chemicalbook.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. hepatochem.com [hepatochem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. www1.chem.umn.edu [www1.chem.umn.edu]

- 17. books.rsc.org [books.rsc.org]

Experimental protocols for the synthesis of Acetyl(2-fluorophenyl)acetic acid

Scope and Strategic Definition

Ambiguity Resolution: The nomenclature "Acetyl(2-fluorophenyl)acetic acid" presents a structural ambiguity common in chemical catalogs. It refers to one of two distinct isomers, each critical in drug discovery:

-

Ring-Substituted Isomer (Primary Target): 2-(4-Acetyl-2-fluorophenyl)acetic acid (CAS 2007925-25-7). This is a stable metabolic precursor and intermediate for NSAIDs (e.g., Fentiazac analogs).

-

Chain-Substituted Isomer (Secondary Target): 2-(2-Fluorophenyl)-3-oxobutanoic acid (also known as

-acetyl-2-fluorophenylacetic acid). This is a reactive

Directive: This guide prioritizes the Ring-Substituted Isomer (Protocol A) due to its higher relevance in stable pharmaceutical intermediate synthesis. A condensed protocol for the Chain-Substituted Isomer (Protocol B) is provided for completeness.

Protocol A: Synthesis of 2-(4-Acetyl-2-fluorophenyl)acetic acid

Retrosynthetic Analysis & Workflow

The most robust route avoids direct Friedel-Crafts acetylation of phenylacetic acid, which suffers from poor regioselectivity due to the directing effects of the fluorine (ortho/para) and the carboxyl group (meta). Instead, we utilize a "Scaffold First, Functionality Second" approach: constructing the acetic acid tail on a brominated core, followed by a highly selective Palladium-catalyzed Stille coupling to install the acetyl group.

Figure 1: Modular synthesis pathway ensuring regiochemical integrity of the acetyl group.

Experimental Methodology

Step 1: Benzylic Bromination (Radical Substitution) Rationale: We must functionalize the methyl group without touching the aryl bromide. NBS (N-Bromosuccinimide) is selected over elemental bromine to prevent ring bromination.

-

Reagents: 4-Bromo-2-fluorotoluene (1.0 eq), NBS (1.05 eq), AIBN (0.05 eq), CCl4 or Benzotrifluoride (Solvent).

-

Protocol:

-

Dissolve 4-bromo-2-fluorotoluene in anhydrous solvent (0.5 M concentration).

-

Add NBS and AIBN.

-

Reflux (80°C) for 4–6 hours under Argon. Monitor by TLC (Hexane/EtOAc 9:1).

-

Cool to 0°C to precipitate succinimide. Filter.

-

Concentrate filtrate to yield crude 4-bromo-2-fluorobenzyl bromide . Use directly.

-

Step 2 & 3: Cyanation and Hydrolysis (The Homologation Sequence) Rationale: Converting the benzyl bromide to the acid via a nitrile is safer and higher yielding than Mg-mediated carboxylation (Grignard) which risks reacting with the aryl bromide.

-

Reagents: NaCN (1.2 eq), Ethanol/Water (3:1), H2SO4 (50%), Glacial Acetic Acid.

-

Protocol:

-

Cyanation: Dissolve crude benzyl bromide in EtOH. Add aqueous NaCN dropwise at 0°C (Caution: HCN risk). Warm to RT and stir 12h.

-

Workup: Remove EtOH, extract with DCM, wash with brine. Yields 4-bromo-2-fluorophenylacetonitrile .

-

Hydrolysis: Suspend nitrile in a 1:1 mixture of 50% H2SO4 and Glacial Acetic Acid.

-

Reflux at 100°C for 4 hours.

-

Pour into ice water. The solid precipitate is 4-bromo-2-fluorophenylacetic acid . Recrystallize from Ethanol/Water.

-

Step 4: Palladium-Catalyzed Acetylation (Stille Coupling) Rationale: This is the critical step. Traditional Friedel-Crafts is impossible here. We use the Kosugi-Migita-Stille coupling with tributyl(1-ethoxyvinyl)tin. The intermediate enol ether hydrolyzes gently to the ketone, preserving the carboxylic acid.

-

Reagents: 4-Bromo-2-fluorophenylacetic acid (1.0 eq), Tributyl(1-ethoxyvinyl)tin (1.1 eq), Pd(PPh3)4 (0.03 eq), Toluene, 1M HCl.

-

Protocol:

-

In a dry Schlenk flask, combine the aryl bromide substrate and Pd(PPh3)4 in dry Toluene (degassed).

-

Add tributyl(1-ethoxyvinyl)tin via syringe.

-

Heat to 100°C for 12 hours under Argon. The solution will darken.

-

Hydrolysis: Cool to RT. Add 1M HCl (excess) and stir vigorously for 1 hour. This converts the vinyl ether intermediate into the acetyl group.

-

Purification: Extract with EtOAc. Wash organic layer with KF (aq) solution (to remove Tin residues as insoluble Bu3SnF).

-

Dry over Na2SO4, concentrate, and purify via column chromatography (DCM/MeOH 95:5).

-

Protocol B: Synthesis of -Acetyl-2-fluorophenylacetic acid

(Target: 2-(2-fluorophenyl)-3-oxobutanoic acid)

Context: This isomer is chemically unstable (prone to decarboxylation) and is typically synthesized and used immediately or stored as an ester.

Method: Masamune-Claisen Condensation

-

Concept: Activation of 2-fluorophenylacetic acid with CDI (Carbonyldiimidazole) followed by nucleophilic attack by the magnesium enolate of mono-ethyl malonate.

-

Key Steps:

-

Activate 2-fluorophenylacetic acid (1.0 eq) with CDI (1.1 eq) in THF (1h, RT).

-

Separately, treat Potassium Ethyl Malonate with MgCl2 and TEA to form the Magnesium enolate.

-

Combine solutions and reflux.

-

Acidic workup yields the

-keto ester. -

Note: To get the free acid, mild saponification (LiOH, 0°C) is required, but spontaneous decarboxylation to 2-fluorophenylacetone is a major risk.

-

Data Summary & Validation Parameters

Table 1: Critical Process Parameters (Protocol A)

| Step | Key Reagent | Critical Parameter | Success Criteria |

| Bromination | NBS/AIBN | Anhydrous, 80°C | Mono-bromination >90% by NMR |

| Cyanation | NaCN | Temp < 40°C | Disappearance of benzyl bromide |

| Stille Coupling | Pd(PPh3)4 | Oxygen-free (Argon) | Conversion of Ar-Br to Ar-COCH3 |

| Tin Removal | KF (aq) | Vigorous Stirring | Removal of Tin byproducts (<50ppm) |

Analytical Validation (Target: CAS 2007925-25-7)

-

1H NMR (400 MHz, DMSO-d6):

12.5 (s, 1H, COOH), 7.8 (d, 1H, Ar-H), 7.7 (d, 1H, Ar-H), 7.5 (t, 1H, Ar-H), 3.7 (s, 2H, CH2), 2.6 (s, 3H, COCH3). -

HPLC Purity: >98% (C18 Column, Water/Acetonitrile Gradient + 0.1% TFA).

References

-

Kosugi, M., Sumiya, T., Obara, Y., Sano, M., & Migita, T. (1980). Reaction of organic halides with enol ethers of ketones in the presence of palladium complex: A novel synthesis of alpha, beta-unsaturated ketones. Bulletin of the Chemical Society of Japan. Link

-

Milstein, D., & Stille, J. K. (1978). A general, selective, and facile method for ketone synthesis from acid chlorides and organotin compounds catalyzed by palladium. Journal of the American Chemical Society. Link

-

Sigma-Aldrich. (2024). Product Specification: 2-(4-Acetyl-2-fluorophenyl)acetic acid (CAS 2007925-25-7).Link

-

Organic Syntheses. (1922). Phenylacetic Acid Synthesis (Standard Nitrile Hydrolysis Protocol). Org.[1] Synth. 1922, 2, 63. Link

Sources

Application Note: A Multi-technique Approach for the Comprehensive Characterization of 2-(2-Fluorophenyl)acetic acid

Abstract

This document provides a detailed guide to the analytical techniques essential for the comprehensive characterization of 2-(2-Fluorophenyl)acetic acid (2-FPAA), a key biochemical reagent and synthetic building block.[1][2] Ensuring the identity, purity, and quality of such intermediates is paramount in research and drug development. This guide moves beyond simple procedural lists to explain the rationale behind methodological choices, offering field-proven insights for researchers. We present detailed protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F), Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). The integration of these techniques provides a self-validating analytical workflow, ensuring the highest degree of confidence in the final characterization.

Introduction: The Need for Robust Characterization

The following sections detail a multi-pronged analytical strategy designed to provide an unambiguous characterization of 2-FPAA.

Physicochemical Properties and Molecular Structure

A foundational step in any characterization is to collate the known properties of the compound. This data serves as a reference against which experimental results can be compared.

| Property | Value | Source |

| IUPAC Name | 2-(2-fluorophenyl)acetic acid | PubChem[3] |

| Synonyms | o-Fluorophenylacetic acid | PubChem[3] |

| Molecular Formula | C₈H₇FO₂ | Sigma-Aldrich |

| Molecular Weight | 154.14 g/mol | Sigma-Aldrich |

| CAS Number | 451-82-1 | Sigma-Aldrich |

| Melting Point | 60-62 °C (lit.) | Sigma-Aldrich |

| Appearance | Solid | Sigma-Aldrich |

Spectroscopic Characterization Protocols

Spectroscopy is the cornerstone of molecular structure elucidation. The combined use of NMR, MS, and FTIR provides orthogonal information, leading to a definitive structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is unparalleled in its ability to map the carbon-hydrogen framework of a molecule. For 2-FPAA, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Expert Insight: The choice of deuterated solvent is critical. While CDCl₃ is common, DMSO-d₆ is often preferred for carboxylic acids as it allows for the reliable observation of the exchangeable acidic proton.

3.1.1. ¹H NMR Spectroscopy Protocol

-

Objective: To identify and quantify the different types of protons in the molecule based on their chemical environment.

-

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of 2-FPAA and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Acquire the spectrum at room temperature. Ensure a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data (FID) with a Fourier transform, followed by phase and baseline correction. Calibrate the chemical shift scale to the residual DMSO solvent peak (δ ~2.50 ppm).

-

-

Expected Spectral Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.5 (very broad) | s | 1H | Carboxylic Acid (-COOH ) |

| ~7.15 - 7.45 | m | 4H | Aromatic Protons (-C₆H₄ -) |

| ~3.70 | s | 2H | Methylene Protons (-CH₂ -) |

3.1.2. ¹³C NMR Spectroscopy Protocol

-

Objective: To identify all unique carbon atoms in the molecule.

-

Methodology:

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-30 mg) may be beneficial.

-

Instrumentation: Use a 100 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans is required compared to ¹H NMR due to the low natural abundance of ¹³C.

-

-

Expected Spectral Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~172 | Carbonyl Carbon (-C OOH) |

| ~160 (d, ¹JCF ≈ 245 Hz) | Fluorine-bearing Aromatic Carbon (C -F) |

| ~131 (d) | Aromatic Carbon |

| ~129 (d) | Aromatic Carbon |

| ~124 (d) | Aromatic Carbon |

| ~122 (d) | Aromatic Carbon |

| ~115 (d, ²JCF ≈ 22 Hz) | Aromatic Carbon |

| ~35 | Methylene Carbon (-C H₂) |

| (Note: 'd' denotes a doublet due to C-F coupling) |

3.1.3. ¹⁹F NMR Spectroscopy Protocol

-

Objective: To directly observe the fluorine nucleus, confirming its presence and chemical environment.

-

Methodology:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: Use an NMR spectrometer equipped with a fluorine-observe probe.

-

Data Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. A chemical shift reference standard (e.g., C₆F₆) may be used.

-

-

Expected Spectral Data: A single resonance is expected for the single fluorine atom on the aromatic ring. Its precise chemical shift will depend on the reference standard used.

Mass Spectrometry (MS)

MS provides the exact molecular weight and offers structural clues through fragmentation patterns.

Expert Insight: For a routine analysis, coupling HPLC with ESI-MS (LC-MS) is highly efficient for confirming molecular weight and assessing purity simultaneously. For fragmentation analysis, GC-MS with Electron Ionization (EI) is very effective.

3.2.1. Electron Ionization (EI-MS) Protocol

-

Objective: To determine the molecular weight and analyze fragmentation patterns.

-

Methodology:

-

Sample Introduction: Introduce the sample via a direct insertion probe or through a GC column.

-

Ionization: Utilize a standard EI source (70 eV).

-

Mass Analysis: Scan a mass range of m/z 40-200.

-

-

Expected Spectral Data:

| m/z Value | Assignment | Notes |

| 154 | [M]⁺ | Molecular Ion |

| 109 | [M - COOH]⁺ | Loss of the carboxylic acid group. This is often a prominent peak.[3] |

| 91 | [C₇H₇]⁺ | Tropylium ion (rearranged), common in benzyl-like structures. |

3.2.2. Electrospray Ionization (ESI-MS) Protocol

-

Objective: To gently ionize the molecule for accurate molecular weight determination, typically in negative ion mode.

-

Methodology:

-

Sample Preparation: Prepare a dilute solution (~10 µg/mL) of 2-FPAA in a 50:50 mixture of acetonitrile and water.

-

Instrumentation: Infuse the sample directly into an ESI-MS system or use the effluent from an HPLC system.

-

Ionization: Operate in negative ion mode to form the deprotonated molecule.

-

-

Expected Spectral Data:

| m/z Value | Assignment | Notes |

| 153.03 | [M - H]⁻ | Deprotonated molecular ion. |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and simple technique for identifying the functional groups present in a molecule.

Expert Insight: Attenuated Total Reflectance (ATR) is a modern, preferred method over traditional KBr pellets as it requires minimal sample preparation and is non-destructive.

3.3.1. ATR-FTIR Protocol

-

Objective: To identify key functional groups.

-

Methodology:

-

Sample Preparation: Place a small amount of the solid 2-FPAA sample directly onto the ATR crystal.

-

Instrumentation: Use a standard ATR-FTIR spectrometer.

-

Data Acquisition: Collect a background spectrum of the clean, empty crystal. Then, collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Expected Spectral Data:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2500-3300 (very broad) | O-H stretch | Carboxylic Acid (-COOH) |

| ~1700 (strong, sharp) | C=O stretch | Carboxylic Acid (-C=O ) |

| ~1600, ~1480 | C=C stretch | Aromatic Ring |

| ~1250 | C-F stretch | Aryl-Fluoride |

| ~750 | C-H bend | Ortho-disubstituted aromatic ring |

Chromatographic Analysis for Purity Assessment

While spectroscopy confirms identity, chromatography is essential for determining purity. HPLC with UV detection is the industry standard for this purpose.[4]

High-Performance Liquid Chromatography (HPLC) Protocol

-

Objective: To separate 2-FPAA from any impurities and quantify its purity.

-

Expert Insight: The fluorinated phenyl ring has a strong chromophore, making UV detection highly sensitive. A wavelength of 264 nm is an excellent choice for detection.[5] Fluorinated phases can offer unique selectivity for halogenated compounds, but a standard C18 column is often sufficient and a good starting point.[6]

-

Methodology:

-

Standard Preparation: Prepare a stock solution of 2-FPAA reference standard in the mobile phase at a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for linearity checks.

-

Sample Preparation: Prepare the sample to be tested at the same concentration as the primary standard.

-

Instrumentation & Conditions:

-

| Parameter | Recommended Setting |

| Column | Primesep SB C18 (or equivalent), 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile : Water (with 0.1% Formic Acid) |

| Elution Mode | Isocratic (e.g., 50:50 v/v) or Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Injection Vol. | 10 µL |

| Detector | UV-Vis / DAD |

| Wavelength | 264 nm[5] |

Integrated Analytical Workflow

No single technique provides a complete picture. The power of this approach lies in the integration of orthogonal methods. The following workflow illustrates how these techniques are synergistically applied for a comprehensive characterization.

Caption: Integrated workflow for the characterization of 2-FPAA.

Conclusion

The analytical protocols detailed in this application note provide a robust and comprehensive framework for the characterization of 2-(2-Fluorophenyl)acetic acid. By systematically employing NMR spectroscopy for structural elucidation, mass spectrometry for molecular weight confirmation, FTIR for functional group identification, and HPLC for purity assessment, researchers can establish the identity and quality of this important chemical with a high degree of scientific certainty. This integrated approach is fundamental for ensuring the reliability and reproducibility of research and development outcomes.

References

-

SIELC Technologies. (n.d.). HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry. Retrieved from [Link]

-

Nawrocki, J., & Rigney, M. P. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 67979, Benzeneacetic acid, 2-fluoro-. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 3023024, Acetyl(2-fluorophenyl)acetic acid. Retrieved from [Link]

-

Badawi, H. M., & Förner, W. (2011). Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2-phenylacetic) acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(3), 1162–1167. Retrieved from [Link]

-

Li, Y., et al. (2011). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. NIH Public Access. Retrieved from [Link]

-

SpectraBase. (n.d.). Phenylacetic acid FTIR Spectrum. Retrieved from [Link]

-

NIST. (n.d.). Benzeneacetic acid in the NIST WebBook. Retrieved from [Link]

-

Sfakianaki, P., & Stalikas, C. D. (2021). Analytical and Sample Preparation Techniques for the Determination of Food Colorants in Food Matrices. Molecules, 26(15), 4478. Retrieved from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. 2-Fluorophenylacetic acid | 451-82-1 [chemicalbook.com]

- 3. Benzeneacetic acid, 2-fluoro- | C8H7FO2 | CID 67979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry | SIELC Technologies [sielc.com]

- 6. chromatographyonline.com [chromatographyonline.com]

Application Notes and Protocols: Acetyl(2-fluorophenyl)acetic Acid as a Versatile Precursor for Heterocyclic Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorinated Heterocycles

Heterocyclic compounds form the backbone of modern medicinal chemistry, with over 85% of pharmaceuticals containing at least one heterocyclic moiety.[1] These cyclic structures, incorporating atoms other than carbon, are prevalent in essential biomolecules like nucleic acids and vitamins, making them ideal scaffolds for drug design.[1][2][3] They provide a framework to modulate critical drug properties, including solubility, lipophilicity, and metabolic stability, which are key to optimizing ADME/Tox profiles.[4]

The introduction of fluorine into these scaffolds has become a cornerstone strategy in drug development. The unique properties of fluorine—its high electronegativity, small size, and ability to form strong C-F bonds—can profoundly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[5]

This guide focuses on Acetyl(2-fluorophenyl)acetic acid , a highly functionalized precursor designed for the efficient synthesis of diverse, fluorinated heterocyclic systems. Its structure combines two critical features:

-

A 2-fluorophenyl group , a common motif in many FDA-approved drugs that can improve pharmacological properties.[5]

-

A β-keto acid moiety , a classic and versatile reactive handle for constructing a wide array of five- and six-membered heterocyclic rings through cyclocondensation reactions.

These notes provide an in-depth exploration of the reactivity of acetyl(2-fluorophenyl)acetic acid and deliver detailed, field-tested protocols for its application in synthesizing high-value heterocyclic compounds.

Core Reactivity: The 1,3-Dicarbonyl Synthon

The primary utility of acetyl(2-fluorophenyl)acetic acid stems from its 1,3-dicarbonyl functionality. This arrangement allows it to act as a potent electrophilic synthon that readily reacts with binucleophilic reagents. The general workflow involves the sequential or concerted reaction of both nucleophilic centers with the two carbonyl groups, leading to ring closure.

Caption: General workflow for heterocyclic synthesis.

Application I: Synthesis of 3-((2-Fluorophenyl)methyl)-5-methyl-1H-pyrazoles

Scientific Rationale: The reaction of a 1,3-dicarbonyl compound with hydrazine or its derivatives is a fundamental method for constructing the pyrazole ring, a scaffold found in numerous pharmaceuticals. The reaction proceeds via initial condensation to form a hydrazone intermediate, followed by intramolecular cyclization and dehydration. The use of acetyl(2-fluorophenyl)acetic acid is expected to yield a single regioisomer due to the differing reactivity of the ketone and the carboxylic acid (which will decarboxylate under typical reaction conditions). The acid catalyst protonates a carbonyl oxygen, enhancing its electrophilicity and facilitating the initial nucleophilic attack by the hydrazine.[6]

Reaction Mechanism Overview:

Caption: Mechanism for pyrazole synthesis.

Detailed Experimental Protocol:

-

Materials:

-

Acetyl(2-fluorophenyl)acetic acid (1.0 eq)

-

Hydrazine hydrate (1.1 eq)

-

Glacial Acetic Acid (as solvent and catalyst)

-

Ethanol (for recrystallization)

-

Standard reflux apparatus, magnetic stirrer, and filtration equipment

-

-

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add acetyl(2-fluorophenyl)acetic acid (1.96 g, 10 mmol).

-

Add 20 mL of glacial acetic acid to dissolve the starting material.

-

Slowly add hydrazine hydrate (0.55 mL, 11 mmol) to the solution at room temperature. The addition may be slightly exothermic.

-

Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent system.

-

After completion, cool the mixture to room temperature and pour it slowly into 100 mL of ice-cold water with stirring.

-

A solid precipitate is expected to form. Continue stirring for 30 minutes to ensure complete precipitation.

-

Collect the crude product by vacuum filtration, washing the solid with cold water (2 x 20 mL).

-

Dry the crude solid under vacuum.

-

Purify the product by recrystallization from a minimal amount of hot ethanol to yield the pure pyrazole derivative.

-

-

Safety Precautions: Hydrazine hydrate is toxic and corrosive. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Application II: Synthesis of 3-((2-Fluorophenyl)methyl)-5-methylisoxazoles

Scientific Rationale: The reaction of 1,3-dicarbonyls with hydroxylamine hydrochloride provides a direct route to isoxazoles. Similar to the pyrazole synthesis, the reaction proceeds through condensation to form an oxime, followed by acid-catalyzed cyclization and dehydration. The presence of the 2-fluorophenyl group is valuable for creating novel isoxazole derivatives with potential applications as bioisosteres for other functional groups in drug design.

Detailed Experimental Protocol:

-

Materials:

-

Acetyl(2-fluorophenyl)acetic acid (1.0 eq)

-

Hydroxylamine hydrochloride (1.2 eq)

-

Sodium acetate (1.5 eq) or Pyridine (as base)

-

Ethanol (as solvent)

-

Standard reflux apparatus

-

-

Procedure:

-

In a 100 mL round-bottom flask, dissolve acetyl(2-fluorophenyl)acetic acid (1.96 g, 10 mmol) and hydroxylamine hydrochloride (0.83 g, 12 mmol) in 30 mL of ethanol.

-

Add sodium acetate (1.23 g, 15 mmol) to the mixture. The sodium acetate acts as a base to liberate free hydroxylamine from its hydrochloride salt.

-

Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C) with stirring for 6-8 hours. Monitor the reaction via TLC.

-

Upon completion, cool the reaction to room temperature and reduce the solvent volume by approximately half using a rotary evaporator.

-

Pour the concentrated mixture into 100 mL of cold water.

-

The product may precipitate as a solid or separate as an oil. If an oil forms, extract the aqueous mixture with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude isoxazole.

-

Purify the product via flash column chromatography on silica gel (Hexane:Ethyl Acetate gradient) to yield the pure product.

-

Application III: Synthesis of 4-((2-Fluorophenyl)methyl)-6-methyl-1,2,3,4-tetrahydropyrimidin-2-ones (Biginelli Reaction)

Scientific Rationale: The Biginelli reaction is a one-pot, three-component synthesis of dihydropyrimidinones (DHPMs) from an aldehyde, a β-keto ester (or in this case, a β-keto acid), and urea. This reaction is typically acid-catalyzed. The resulting DHPM scaffold is a privileged structure in medicinal chemistry. The reaction mechanism is believed to involve the formation of an N-acyliminium ion intermediate, which then undergoes cyclization.

Reaction Workflow:

Caption: Simplified workflow for the Biginelli reaction.

Detailed Experimental Protocol:

-

Materials:

-

Acetyl(2-fluorophenyl)acetic acid (1.0 eq)

-

An aromatic aldehyde (e.g., Benzaldehyde, 1.0 eq)

-

Urea (1.5 eq)

-

Ethanol (solvent)

-

Concentrated Hydrochloric Acid (catalyst)

-

-

Procedure:

-

In a 50 mL round-bottom flask, combine acetyl(2-fluorophenyl)acetic acid (1.96 g, 10 mmol), benzaldehyde (1.06 g, 10 mmol), and urea (0.90 g, 15 mmol) in 20 mL of ethanol.

-

Add 3-4 drops of concentrated HCl to the mixture with stirring.

-

Heat the reaction mixture to reflux for 12-16 hours. A precipitate may form as the reaction progresses.

-